molecular formula C6H14O7 B13391066 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate

Cat. No.: B13391066
M. Wt: 198.17 g/mol
InChI Key: OSNSWKAZFASRNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate can be synthesized through the epimerization of D-glucose. This process involves the use of catalysts such as molybdate ions under alkaline conditions to convert D-glucose into D-Allose .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological methods. Enzymatic conversion using specific enzymes like D-tagatose 3-epimerase can efficiently produce D-Allose from D-fructose .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include D-Allonic acid (oxidation), D-Allitol (reduction), and various substituted derivatives (substitution) .

Scientific Research Applications

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines. Its anti-cancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate is unique due to its rare occurrence and distinct biological activities. Unlike its more common counterparts, it has specific applications in niche areas of research and industry .

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSWKAZFASRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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